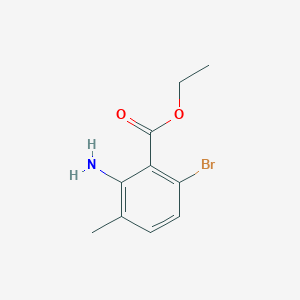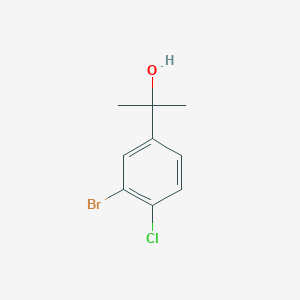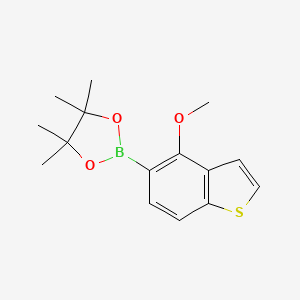
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties
Preparation Methods
The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-1-benzothiophene, which can be obtained through various synthetic routes involving the cyclization of appropriate precursors.
Formation of the Dioxaborolane Moiety: The key step involves the introduction of the dioxaborolane group. This is usually achieved through a reaction between the benzothiophene derivative and a boronic acid or boronate ester under suitable conditions.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: The methoxy group on the benzothiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The dioxaborolane moiety is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various catalytic processes. The benzothiophene ring can interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or receptor binding.
Comparison with Similar Compounds
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile: This compound has a nitrile group instead of the dioxaborolane moiety, leading to different reactivity and applications.
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride: The presence of an amine group in this compound makes it suitable for different types of chemical reactions and biological studies.
(4-Methoxy-1-benzothiophen-5-yl)methanol: The methanol derivative has distinct properties and applications compared to the dioxaborolane compound.
The uniqueness of this compound lies in its combination of the benzothiophene ring and the dioxaborolane moiety, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H19BO3S |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-(4-methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3S/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(8-9-20-12)13(11)17-5/h6-9H,1-5H3 |
InChI Key |
XSCJRRUWVRTYIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)SC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
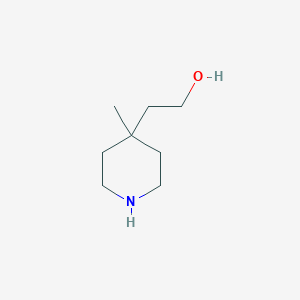

![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)
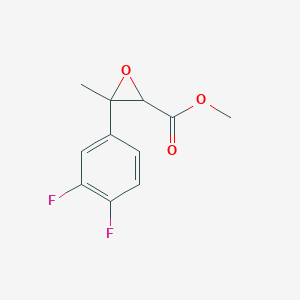
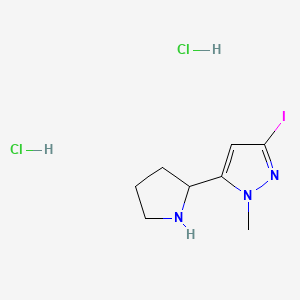

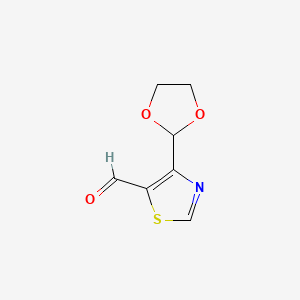
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
